molecular formula C18H15NO4 B1259128 3-(5-Benzyloxyindol-3-yl)pyruvic acid

3-(5-Benzyloxyindol-3-yl)pyruvic acid

Cat. No.: B1259128
M. Wt: 309.3 g/mol
InChI Key: JBEYDEWBSPTABU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Benzyloxyindol-3-yl)pyruvic acid is a synthetic indole-derived pyruvic acid analog characterized by a benzyloxy substituent at the 5-position of the indole ring and a pyruvic acid moiety at the 3-position. This compound is structurally related to naturally occurring indole-3-pyruvic acid (I3PA), a key intermediate in tryptophan metabolism, but its synthetic modifications suggest tailored applications in medicinal chemistry or biochemical research .

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

2-oxo-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C18H15NO4/c20-17(18(21)22)8-13-10-19-16-7-6-14(9-15(13)16)23-11-12-4-2-1-3-5-12/h1-7,9-10,19H,8,11H2,(H,21,22)

InChI Key

JBEYDEWBSPTABU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(=O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • In contrast, 3-(4-hydroxyphenyl)pyruvic acid’s polar hydroxyl group promotes solubility but may accelerate renal clearance .
  • Heterocyclic Core: The indole ring (vs.

Metabolic and Enzymatic Interactions

  • 3-(5-Benzyloxyindol-3-yl)pyruvic acid vs. I3PA: Unlike I3PA, which is metabolized via transamination or decarboxylation, the benzyloxy group may impede enzymatic degradation, analogous to how nitisinone inhibits homogentisate 1,2-dioxygenase, causing upstream metabolite accumulation . This resistance to metabolism could make the benzyloxy derivative a candidate for studying indole-related pathways under controlled conditions.
  • 3-(4-Hydroxyphenyl)pyruvic acid : This compound accumulates in alkaptonuria due to homogentisate dioxygenase deficiency, leading to oxidative stress . The benzyloxy analog’s stability might mitigate such downstream effects if used experimentally.

Analytical Considerations

Extraction and quantification methodologies significantly impact measured concentrations of pyruvic acid derivatives. For example, blending techniques (e.g., with water) alter pyruvic acid recovery in Allium studies . Standardized protocols are critical when comparing compounds like 3-(5-Benzyloxyindol-3-yl)pyruvic acid and I3PA to avoid artifacts from incomplete extraction or enzymatic deactivation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Benzyloxyindol-3-yl)pyruvic acid
Reactant of Route 2
3-(5-Benzyloxyindol-3-yl)pyruvic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.